

Buparlisib clinical trial outcomes thymoma

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Compound Focus: Buparlisib

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Efficacy and Safety Profile of Buparlisib

The primary evidence for **buparlisib** in thymoma comes from a single-arm, Phase II trial (NCT02220855) involving patients with recurrent thymoma who had progressed after at least one prior line of platinum-based chemotherapy [1] [2] [3].

Metric	Result
Number of Patients	14 [1] [4]
Patient Population	Stage IV, WHO Type B2 (29%) or B3 (71%) thymoma [1]
Objective Response Rate (ORR)	7% (1 patient with Partial Response) [1] [3]
Disease Control Rate (DCR)	50% [1] [3]
Median Progression-Free Survival (mPFS)	11.1 months (95% CI: 2.9 – 18.8) [1]
Median Overall Survival (mOS)	22.5 months [1]

Metric	Result
Most Common Grade 3-4 Adverse Events	Dyspnea (21%), Rash (14%), Elevated transaminases (14%), Pneumonitis (7%), Hyperglycemia (7%) [1] [4]

The trial was terminated prematurely by the sponsor due to the discontinuation of the **buparlisib** development program, limiting the total accrual of patients [1].

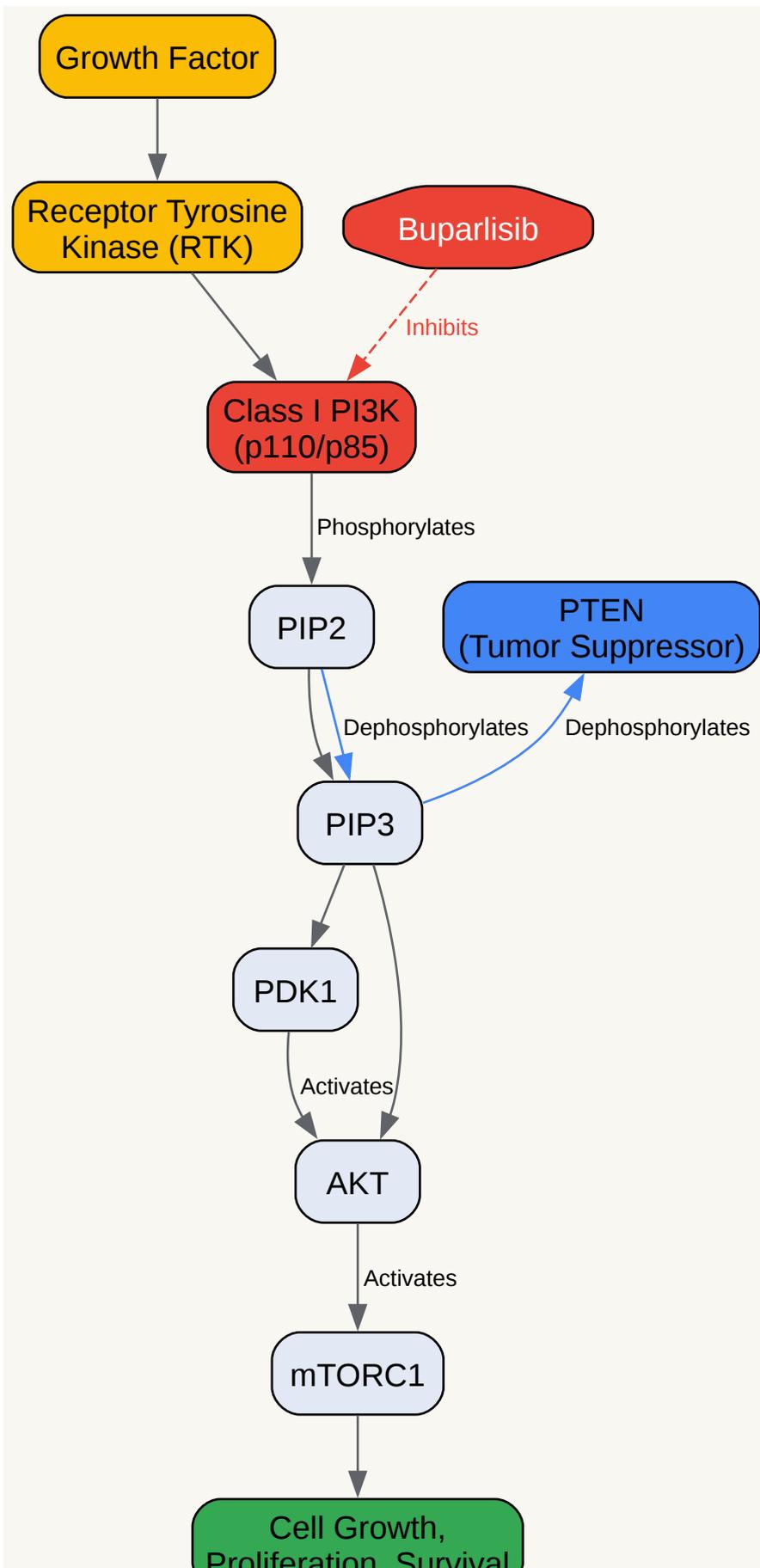
Experimental Trial Protocol

The following details the methodology of the key Phase II trial investigating **buparlisib** in thymoma [1] [2].

- **Trial Design:** Single-center, single-arm, open-label Phase II study.
- **Patient Selection:** Eligible patients had histologically confirmed thymoma (WHO Type A, AB, B1, B2, B3) and had progressed after at least one prior line of platinum-based chemotherapy. Patients with thymic carcinoma were excluded.
- **Intervention:** **Buparlisib** (BKM120) was administered orally at a dose of 100 mg once daily. Treatment continued until disease progression or unacceptable toxicity.
- **Primary Endpoint:** Objective Response Rate (ORR), defined as Complete Response (CR) + Partial Response (PR) according to RECIST 1.1 criteria.
- **Secondary Endpoints:** Progression-free survival (PFS), overall survival (OS), disease control rate (DCR), and toxicity evaluation.
- **Statistical Design:** The study used a two-stage Simon's Minimax design to test a null hypothesis ORR of 10% against an alternative of 30%.

Buparlisib is an oral pan-class I PI3K inhibitor that targets all four isoforms (PI3K α , PI3K β , PI3K γ , and PI3K δ) and works by competitively binding to the ATP-binding site of the lipid kinase domain [5] [6]. The rationale for its use in thymoma was based on preclinical data showing that the PI3K/AKT pathway is frequently activated in these tumors [1].

The diagram below illustrates the mechanism of action of **buparlisib** within the PI3K/AKT/mTOR pathway, a key signaling cascade for cell growth and survival that is often dysregulated in cancer.



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Comparison with Other Emerging Therapies

While **buparlisib** is no longer in active development for thymoma, research into other targeted therapies and immunotherapies continues. The table below places **buparlisib**'s results in the context of other emerging treatments for thymic epithelial tumors (TETs).

Therapy / Agent	Class / Target	Reported Efficacy in Thymic Tumors	Key Considerations
Buparlisib	Pan-PI3K inhibitor	ORR: 7% (thymoma) [1]	Development discontinued; modest activity.
Pembrolizumab	PD-1 inhibitor (Immunotherapy)	ORR: 29% (thymoma), 19-22.5% (thymic carcinoma) [7]	Associated with a high risk of severe immune-related adverse events, including myocarditis, especially in thymoma [7] [8].
Rivoceranib	VEGFR2 inhibitor (Anti-angiogenic)	ORR: 35% (in mixed TETs, 2025 data) [8]	Shows activity in both thymoma and thymic carcinoma; similar profile to other anti-angiogenics like lenvatinib [8].
Sunitinib & Lenvatinib	Multi-targeted Tyrosine Kinase Inhibitors (Anti-angiogenic)	Lenvatinib ORR: 38% (thymic carcinoma) [8]	Considered a standard of care option for recurrent/metastatic disease [8].

It is important to note that cross-trial comparisons should be interpreted with caution due to differences in trial design, patient populations, and prior treatments.

Conclusion for Researchers

In summary, the clinical investigation of **buparlisib** in thymoma revealed:

- **Limited Efficacy:** It showed modest single-agent activity with a disease control rate of 50%, but a low objective response rate of 7% in a heavily pre-treated population [1].
- **Significant Toxicity:** Treatment was associated with substantial grade 3-4 adverse events, leading to discontinuation in a number of patients due to issues like rash and pulmonary toxicity [1] [4].
- **Discontinued Development:** The drug's development program for this indication was terminated prematurely [1].

Current research has shifted towards other targeted agents, particularly anti-angiogenic drugs, and immunotherapy, though the latter carries significant and unique risks in the thymoma patient population [7] [8].

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